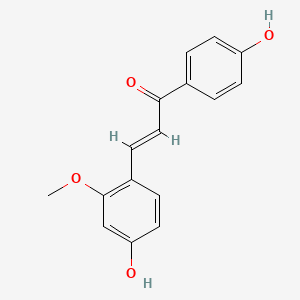

Echinatin

描述

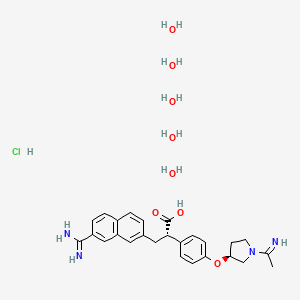

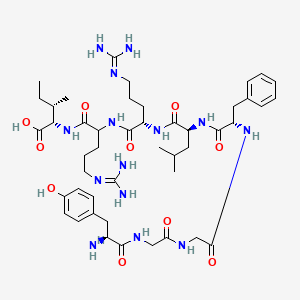

Echinatin is a component of Glycyrrhiza echinata, used for years in Chinese traditional medicine . It displays antioxidant properties and anti-inflammatory activities . This compound is a chalcone isolated from the Chinese herbal medicine Gancao with hepatoprotective and anti-inflammatory effects . It can be quickly absorbed and eliminated and extensively distributed with an absolute bioavailability of approximately 6.81% in Rat .

Synthesis Analysis

A series of novel this compound derivatives with 1,3,4-oxadiazole moieties were designed and synthesized . Most of the newly synthesized compounds exhibited moderate antiproliferative activity against four cancer cell lines .Molecular Structure Analysis

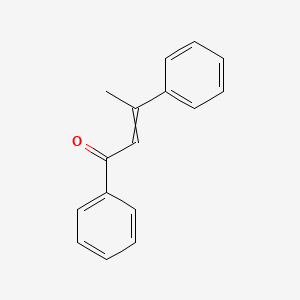

This compound is a chalcone isolated from the Chinese herbal medicine Gancao . Its molecular formula is C16H14O4 . Natural bond orbital (NBO) analysis suggests an extended conjugation in the molecule, including a keto-ethylenic group (–CO–CH=CH–) connecting both the rings .Chemical Reactions Analysis

This compound’s conformational and electronic properties in different dielectric media have been investigated using density functional calculations . Molecular electrostatic potentials (MEPs) have been computed to predict the reactivity of this compound toward both electrophiles and nucleophiles .Physical And Chemical Properties Analysis

This compound’s molecular weight is 270.28 . It has been investigated in terms of its conformational and electronic properties in different dielectric media using density functional calculations .科学研究应用

抗肿瘤活性

Echinatin 已被发现具有潜在的抗肿瘤活性。 设计并合成了一系列含有 1,3,4-恶二唑部分的新型 this compound 衍生物 。 大多数这些化合物对四种癌细胞系表现出中等程度的抗增殖活性 。 值得注意的是,化合物 T4 表现出最强的活性,对四种癌细胞系的 IC50 值范围为 1.71 µM 至 8.60 µM 。 该化合物显着抑制细胞增殖和迁移 .

抑制肿瘤增殖

This compound 由于其在抑制肿瘤增殖方面的众多临床应用而得到证实 。 Hong 等人进行的一项研究 表明 this compound 通过失活 Akt/mTOR 信号通路诱导细胞凋亡和自噬 .

急性肺损伤治疗

This compound 已被发现可以减轻急性肺损伤和炎症反应 。 通过抑制诱导型一氧化氮合酶和环氧合酶-2 (COX-2) 的表达,它显着降低了 LPS 刺激的小鼠 MH-S 肺泡巨噬细胞和 RAW264.7 巨噬细胞中一氧化氮 (NO) 和前列腺素 E2 (PGE2) 的水平 .

抗炎作用

This compound 已被发现通过阻断 TAK1-MAPK/NF-κB 途径和激活 Keap1-Nrf2-HO-1 途径在体外和体内发挥抗炎作用 。 它降低了 LPS 诱导的 RAW264.7 细胞中白细胞介素-1β (IL-1β) 和 IL-6 的 mRNA 表达和释放 .

炎症性疾病的治疗

This compound 是甘草中的活性成分,甘草是一种传统的中药,用于治疗炎症性疾病 。 This compound 对急性肺损伤 (ALI) 的保护作用及其潜在机制仍在探索中 .

细胞生长抑制

作用机制

Target of Action

Echinatin, a natural compound isolated from licorice, primarily targets alpha-hemolysin (Hla) , a cytolytic pore-forming toxin that plays a pivotal role in Staphylococcus aureus pathogenesis . It also targets transforming growth factor-beta-activated kinase 1 (TAK1) and Kelch-like ECH-associated protein 1 (Keap1) .

Mode of Action

This compound inhibits the hemolytic activity of methicillin-resistant Staphylococcus aureus (MRSA) by indirectly binding to Hla . It represses lipopolysaccharide (LPS)-induced activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways by targeting TAK1 . Furthermore, this compound directly interacts with Keap1, activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .

Biochemical Pathways

This compound affects two main biochemical pathways: the TAK1-MAPK/NF-κB pathway and the Keap1-Nrf2-HO-1 pathway . By blocking the TAK1-MAPK/NF-κB pathway, this compound suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2 (COX-2), reducing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) . Activation of the Keap1-Nrf2-HO-1 pathway enhances heme oxygenase-1 (HO-1) expression .

Pharmacokinetics

This compound can be quickly absorbed and eliminated, and it is extensively distributed in the body. Its absolute bioavailability is approximately 681% .

Result of Action

This compound exerts anti-inflammatory effects in vitro and in vivo . It reduces LPS-induced mRNA expression and release of interleukin-1β (IL-1β) and IL-6 in RAW264.7 cells . In vivo, this compound ameliorates LPS-induced lung inflammatory injury and reduces the production of IL-1β and IL-6 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a coculture system of A549 cells and S. aureus, this compound significantly reduces cell damage . Moreover, this compound exhibits a significant therapeutic effect in an MRSA-induced mouse pneumonia model .

安全和危害

属性

IUPAC Name |

(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKMIJNRNRLQSS-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019928 | |

| Record name | Echinatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34221-41-5 | |

| Record name | Echinatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034221415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECHINATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3816S4UA9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)

![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)